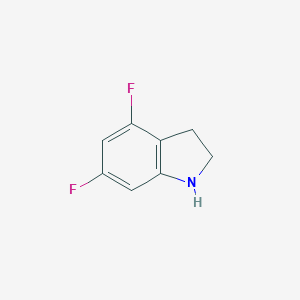

4,6-Difluoroindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-difluoro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h3-4,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLRNYJYNJAJHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585696 | |

| Record name | 4,6-Difluoro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199526-98-2 | |

| Record name | 4,6-Difluoro-2,3-dihydro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199526-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Difluoro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-difluoro-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,6-Difluoroindoline Precursors

Foreword: The Strategic Importance of Fluorinated Indolines in Modern Drug Discovery

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic incorporation of fluorine atoms into this scaffold can profoundly modulate a molecule's physicochemical and biological properties. Specifically, the introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2][3] The 4,6-difluoroindoline moiety, in particular, has emerged as a valuable building block in the design of novel therapeutics, driving the need for robust and scalable synthetic routes to its precursors.[4][5]

This technical guide provides a comprehensive overview of the core synthetic strategies for accessing this compound precursors. It is intended for researchers, scientists, and drug development professionals seeking to leverage this important structural motif. The guide emphasizes not only the "how" but also the "why" behind experimental choices, offering field-proven insights to navigate the challenges inherent in organofluorine chemistry.

I. Retrosynthetic Analysis: Deconstructing the Pathway to this compound

A logical retrosynthetic analysis of this compound reveals several key precursor molecules. The most direct precursor is 4,6-difluoroindole, which can be reduced to the target indoline. The synthesis of 4,6-difluoroindole, in turn, can be approached through various established indole syntheses, with the Fischer and Leimgruber-Batcho methods being prominent.[6] This guide will focus on the synthesis of the crucial precursors required for these classical and modern synthetic approaches.

Figure 1: A simplified retrosynthetic analysis of this compound, highlighting key precursors and synthetic strategies.

II. Synthesis of Key Precursors: Building the Fluorinated Benzene Core

The journey to this compound begins with the synthesis of appropriately substituted difluorobenzene derivatives. The choice of starting material and synthetic route is critical and often dictated by commercial availability and scalability.

A. Synthesis of 3,5-Difluoroaniline: A Versatile Starting Point

3,5-Difluoroaniline is a key precursor that can be utilized in various indole synthesis strategies. A common and reliable method for its preparation involves the reduction of 1,3-difluoro-5-nitrobenzene.

Experimental Protocol: Reduction of 1,3-Difluoro-5-nitrobenzene

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-difluoro-5-nitrobenzene (1.0 eq) and ethanol (10 vol).

-

Reagent Addition: Carefully add iron powder (3.0 eq) and a catalytic amount of ammonium chloride in water (1 vol).

-

Reaction Execution: Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst. Wash the celite pad with ethanol. Concentrate the filtrate under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 3,5-difluoroaniline. Further purification can be achieved by column chromatography on silica gel if necessary.

| Reactant | Product | Reagents & Conditions | Typical Yield |

| 1,3-Difluoro-5-nitrobenzene | 3,5-Difluoroaniline | Fe, NH4Cl, EtOH/H2O, Reflux | 85-95% |

B. Synthesis of (3,5-Difluorophenyl)hydrazine: The Fischer Indole Precursor

For the Fischer indole synthesis, the corresponding phenylhydrazine is required. This can be synthesized from 3,5-difluoroaniline via diazotization followed by reduction.

Experimental Protocol: Synthesis of (3,5-Difluorophenyl)hydrazine

-

Diazotization: Dissolve 3,5-difluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C. To this solution, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid at 0 °C. Add the previously prepared diazonium salt solution dropwise to the tin(II) chloride solution, keeping the temperature below 10 °C.

-

Isolation: After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature. The resulting precipitate of (3,5-difluorophenyl)hydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and dried. The free base can be obtained by treating the hydrochloride salt with a base such as sodium hydroxide.

| Starting Material | Product | Key Reagents | Typical Yield |

| 3,5-Difluoroaniline | (3,5-Difluorophenyl)hydrazine | 1. NaNO2, HCl2. SnCl2·2H2O | 70-85% |

III. Construction of the 4,6-Difluoroindole Ring System

With the key precursors in hand, the next stage is the construction of the 4,6-difluoroindole core. The choice of method will depend on the desired substitution pattern and the availability of starting materials.

A. The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles.[6] It involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.

Experimental Protocol: Fischer Indole Synthesis of 4,6-Difluoroindole

-

Hydrazone Formation: In a suitable solvent such as ethanol, react (3,5-difluorophenyl)hydrazine (1.0 eq) with a suitable aldehyde or ketone (e.g., pyruvic acid or an α-ketoester, 1.1 eq) at room temperature to form the corresponding phenylhydrazone. The hydrazone often precipitates from the reaction mixture and can be isolated by filtration.

-

Cyclization: The isolated phenylhydrazone is then subjected to cyclization using a strong acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride, or sulfuric acid. The reaction is typically heated to promote the[6][6]-sigmatropic rearrangement and subsequent cyclization.

-

Work-up and Purification: After cooling, the reaction mixture is quenched by pouring it onto ice-water and then neutralized with a base. The crude product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography or recrystallization affords the desired 4,6-difluoroindole derivative.

Figure 2: Workflow for the Fischer Indole Synthesis of 4,6-Difluoroindole.

IV. Reduction to this compound: The Final Transformation

The final step in the synthesis of the target scaffold is the reduction of the 4,6-difluoroindole. Several methods are available for this transformation, with catalytic hydrogenation being one of the most common and efficient.[7]

A. Catalytic Hydrogenation

Catalytic hydrogenation offers a clean and high-yielding method for the reduction of the indole double bond.

Experimental Protocol: Catalytic Hydrogenation of 4,6-Difluoroindole

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4,6-difluoroindole (1.0 eq) in a suitable solvent such as methanol, ethanol, or acetic acid.

-

Catalyst Addition: Add a catalytic amount of a heterogeneous catalyst, typically 5-10 mol% of palladium on carbon (Pd/C).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

-

Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through celite to remove the catalyst and wash the celite pad with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the crude this compound. Purification can be achieved by recrystallization or chromatography if necessary.

| Substrate | Product | Catalyst & Conditions | Typical Yield |

| 4,6-Difluoroindole | This compound | 10% Pd/C, H2 (50 psi), EtOH, RT | >95% |

V. Conclusion and Future Perspectives

The synthesis of this compound precursors is a critical endeavor for advancing drug discovery programs that leverage the unique properties of fluorinated scaffolds. This guide has outlined robust and well-established synthetic routes, providing detailed experimental protocols and insights into key transformations. While classical methods like the Fischer indole synthesis remain highly relevant, ongoing research into novel C-H activation and fluorination methodologies promises to deliver even more efficient and versatile approaches in the future.[8][9][10] The continued development of synthetic strategies for accessing these valuable building blocks will undoubtedly accelerate the discovery of next-generation therapeutics.

References

- An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent.

- Fluorine-containing indoles: Synthesis and biological activity.

- A Comparative Guide to the Synthetic Routes of Fluoroindole Isomers. Benchchem.

- Synthesis and Reactions of 3,3-Difluoro-2- exo -methylidene Indolines.

- Fluorine-containing indoles. daneshyari.com.

- 4,6-Difluoroindole: Key Intermediate for Organic Synthesis, Pharmaceuticals, and Agrochemicals. Your Trusted Supplier in China.

- Late-Stage Fluorination: From Fundamentals to Application.

- Synthesis of indolines. Organic Chemistry Portal.

- Applications of Fluorine in Medicinal Chemistry. PubMed.

- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activ

- The role of fluorine in medicinal chemistry. PubMed.

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.

- 6-Fluoroindole for Organic Synthesis: Applications & Sourcing

- Heterocyclic Aryne Precursors: Versatile Tools for Constructing Highly Substituted Indoles and Pyridines. Sigma-Aldrich.

- The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. N/A.

- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC - NIH.

- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC - PubMed Central.

- Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbam

- (PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. N/A.

- Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. N/A.

- Synthesis of 4-hydroxy-6-phenylmethyl-2-pyrone, Precursor to Aspernigrin A. Mosaic.

- Synthetic routes for preparation of the RfDAAs Each synthetic route....

- (PDF) A convenient preparation of indoline.

- A Comparative Guide to the Synthetic Routes of Fluorinated and Non-Fluorin

- Recent Advances in Catalytic Hydrogen

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]

4,6-difluoroindoline spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,6-Difluoroindoline

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of indoline, its rigid bicyclic structure serves as a valuable scaffold in the design of pharmacologically active agents. The incorporation of fluorine atoms at the 4- and 6-positions of the benzene ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compelling building block for drug development professionals.

This guide provides a comprehensive analysis of the core spectroscopic data essential for the unambiguous identification and characterization of this compound. As a senior application scientist, the following sections are structured to provide not just raw data, but a field-proven interpretation grounded in fundamental principles. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering detailed experimental protocols and explaining the causal relationships between molecular structure and spectral output.

Molecular Structure and Atom Numbering

For clarity in spectroscopic assignments, the standard IUPAC numbering for the indoline ring system is used throughout this guide.

Caption: IUPAC numbering for the this compound scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework and the electronic environment of each nucleus.

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of NMR data is directly dependent on meticulous sample preparation. The following protocol is a self-validating system designed to produce high-resolution spectra.

Caption: Standard workflow for preparing an NMR sample for analysis.

Causality in Protocol Choices:

-

Solvent Selection: Deuterated solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used because they are NMR-silent in the ¹H spectrum, preventing solvent signals from obscuring analyte peaks.[1] DMSO-d₆ is an excellent choice for indoline derivatives as it can solvate the N-H proton effectively, often resulting in a sharper signal.[2]

-

Filtration: Filtering the sample solution into the NMR tube removes microscopic particulate matter.[3] These particles can disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and poor resolution.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Interpretation |

| H1 (N-H) | ~6.0 - 6.5 | br s | - | Broad singlet, chemical shift is concentration and solvent dependent. |

| H5 | ~6.5 - 6.7 | t | JH5-F4 ≈ JH5-F6 ≈ 9-10 Hz | A triplet due to coupling with two neighboring fluorine atoms. |

| H7 | ~6.7 - 6.9 | dd | JH7-F6 ≈ 9-10 Hz, JH7-H5 ≈ 2-3 Hz | A doublet of doublets due to ortho coupling to F6 and meta coupling to H5. |

| H2 (CH₂) | ~3.5 - 3.7 | t | JH2-H3 ≈ 8-9 Hz | Triplet, deshielded by the adjacent nitrogen atom. |

| H3 (CH₂) | ~3.0 - 3.2 | t | JH2-H3 ≈ 8-9 Hz | Triplet, coupled to the H2 protons. |

Interpretation and Expertise:

-

Aromatic Region (H5, H7): The electron-withdrawing nature of the fluorine atoms significantly shields the aromatic protons, shifting them upfield compared to non-substituted indoline (where aromatic protons appear between 6.6-7.1 ppm).[4] The most prominent feature is the large triplet for H5, a direct consequence of its symmetrical coupling to both F4 and F6. This pattern is a key diagnostic feature for this substitution pattern.

-

Aliphatic Region (H2, H3): The two methylene groups (C2 and C3) of the five-membered ring form a classic A₂X₂ system, appearing as two distinct triplets. The C2 protons are adjacent to the nitrogen atom, causing them to resonate at a lower field (further downfield) compared to the C3 protons.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of fluorine introduces C-F coupling, which provides additional structural confirmation.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Interpretation |

| C4, C6 | ~155 - 160 | dd | ¹JC-F ≈ 240-250 Hz, ³JC-F ≈ 10-15 Hz | Two signals expected, each a doublet of doublets due to large one-bond and smaller three-bond C-F coupling. |

| C7a | ~150 - 154 | t | ²JC-F ≈ 10-12 Hz | A triplet due to two-bond coupling to both F4 and F6. |

| C3a | ~125 - 130 | t | ²JC-F ≈ 10-12 Hz | A triplet due to two-bond coupling to both F4 and F6. |

| C5 | ~100 - 105 | t | ²JC-F ≈ 25-30 Hz | A triplet due to large two-bond couplings to both F4 and F6. |

| C7 | ~98 - 102 | dd | ²JC-F ≈ 25-30 Hz, ⁴JC-F ≈ 3-5 Hz | A doublet of doublets due to two-bond coupling to F6 and four-bond coupling to F4. |

| C2 | ~45 - 50 | s | - | Standard aliphatic carbon attached to nitrogen. |

| C3 | ~28 - 32 | s | - | Standard aliphatic carbon. |

Interpretation and Expertise:

-

C-F Coupling: The most striking feature of the ¹³C spectrum is the splitting of carbon signals due to coupling with fluorine nuclei. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms. One-bond couplings (¹JC-F) are very large (typically >200 Hz), making the signals for C4 and C6 easily identifiable.[6][7]

-

Symmetry and Chemical Shifts: The chemical shifts are heavily influenced by the fluorine substituents. The carbons directly attached to fluorine (C4, C6) are shifted significantly downfield. The pattern of C-F couplings provides definitive proof of the fluorine atom positions on the aromatic ring.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atoms.[8]

Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆, referenced to CFCl₃)

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Interpretation |

| F4 | ~ -115 to -125 | t | JF4-H5 ≈ 9-10 Hz | A triplet due to coupling with the adjacent H5 proton. The chemical shift is typical for a fluorine atom on an electron-rich aromatic ring.[9][10] |

| F6 | ~ -115 to -125 | m | - | A complex multiplet due to coupling with H5 and H7. |

Interpretation and Expertise:

-

Chemical Shift: The chemical shift range for aromatic fluorine is broad, but for aniline-like systems, values around -115 to -130 ppm are common.[9][11] The two fluorine atoms in this compound are in slightly different electronic environments and may have distinct, albeit close, chemical shifts.

-

Multiplicity: The splitting patterns are dictated by through-bond couplings to nearby protons. F4 is coupled primarily to H5, giving a clean triplet. F6 is coupled to both H5 and H7, resulting in a more complex multiplet (a doublet of doublets). This difference in multiplicity allows for the unambiguous assignment of each fluorine signal.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12]

Experimental Protocol: IR Sample Preparation (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation, making it ideal for solids or oils.[13][14]

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum of the empty crystal to be subtracted from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of this compound directly onto the ATR crystal.[15]

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal. Good contact is critical for a high-quality spectrum.

-

Acquire Spectrum: Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| ~3400 - 3300 | N-H Stretch | Medium | Characteristic of a secondary amine. The peak may be broadened due to hydrogen bonding. |

| ~3050 - 3000 | Aromatic C-H Stretch | Medium-Weak | Indicates the presence of C-H bonds on the aromatic ring. |

| ~2950 - 2850 | Aliphatic C-H Stretch | Medium | Corresponds to the stretching vibrations of the CH₂ groups in the five-membered ring. |

| ~1600 - 1580 | C=C Aromatic Ring Stretch | Strong | A strong absorption typical for substituted benzene rings. |

| ~1250 - 1150 | C-N Stretch | Medium | Associated with the stretching of the amine C-N bond. |

| ~1200 - 1100 | C-F Stretch | Strong | A very strong and characteristic absorption indicating the presence of aryl-fluoride bonds. This is a key diagnostic peak. |

Interpretation and Expertise: The IR spectrum provides a quick "fingerprint" of the molecule. The presence of a medium peak around 3350 cm⁻¹ confirms the N-H group. The most intense and diagnostically significant peak will be the C-F stretching absorption in the 1200-1100 cm⁻¹ region.[16] The combination of this strong C-F peak with the N-H stretch and aromatic C=C stretches provides compelling evidence for the this compound structure.[17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV). This process removes an electron from the molecule to form a radical cation, the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is high in energy and undergoes fragmentation, breaking into smaller, characteristic charged fragments.

-

Detection: The ions are separated by their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum Data

| m/z Value | Proposed Fragment | Interpretation |

| 155 | [C₈H₇F₂N]⁺• | Molecular Ion (M⁺•) . Confirms the molecular weight of the compound. |

| 154 | [M-H]⁺ | Loss of a hydrogen radical, often from the C2 or C3 position. |

| 127 | [M-CH₂=CH₂]⁺• | Retro-Diels-Alder type fragmentation with loss of ethene from the indoline ring. A characteristic fragmentation for indolines. |

| 118 | [M-HF]⁺• | Loss of hydrogen fluoride. |

Interpretation and Expertise: The mass spectrum is a puzzle that reveals the molecule's structure through its breakdown products.

-

Molecular Ion (M⁺•): The peak at m/z 155 is the most critical piece of information, as it corresponds to the intact molecule and confirms its elemental formula. The presence of two fluorine atoms will not produce a complex isotopic pattern, as fluorine is monoisotopic (¹⁹F).

-

Fragmentation Pattern: The fragmentation of indolines is well-characterized. A common pathway involves the loss of an ethene molecule from the five-membered ring, which would yield a fragment at m/z 127.[18][19] The stability of the aromatic ring means that fragmentation will preferentially occur in the aliphatic portion of the molecule.

Caption: A simplified fragmentation pathway for this compound in EI-MS.

References

- Department of Chemistry and Biochemistry, Northern Illinois University.

- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.).

- Li, A., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 452-7. [Link]

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Various Authors. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?

- Mótyán, G., et al. (2013). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 48(11), 1206-1212. [Link]

- Wang, L., et al. (2021). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Mass Spectrometry. [Link]

- BenchChem. (2025).

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

- Chemistry LibreTexts. (2023).

- Demarque, D. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. [Link]

- Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.).

- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.

- University of Ottawa. (n.d.). 19Flourine NMR.

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2).

- El-Sayed, N., et al. (2023). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. Molbank.

- Vervoort, J., et al. (1998). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 64(11), 4333-4338. [Link]

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- University of Wisconsin, ACS Division of Organic Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- University of Regensburg. (n.d.). Table of Characteristic IR Absorptions.

- Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf.

- PubChem. (2026). 4-Fluoroaniline. [Link]

- ChemicalBook. (n.d.). Indoline(496-15-1) 1H NMR spectrum.

- BenchChem. (2025).

- Organic Chemistry with Victor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.

- Reusch, W. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Indoline(496-15-1) 1H NMR spectrum [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 14. jascoinc.com [jascoinc.com]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

Introduction: The Strategic Role of Fluorination in Indoline Scaffolds

An In-Depth Technical Guide to the Crystal Structure of 4,6-Difluoroindoline for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on molecular properties such as metabolic stability, lipophilicity, and target binding affinity. The indoline nucleus, a privileged structure in numerous pharmaceuticals, becomes a particularly valuable target for such modifications. This guide provides a comprehensive technical overview of the process for determining and understanding the three-dimensional crystal structure of this compound. Although a solved crystal structure for this specific molecule is not publicly available, this document, written from the perspective of a Senior Application Scientist, outlines the complete workflow from synthesis to structural elucidation. It provides field-proven insights into experimental design, details robust protocols for synthesis and single-crystal growth, and presents a hypothetical yet well-grounded analysis of the anticipated crystal structure based on established principles and data from analogous fluorinated compounds. This guide is intended to serve as an authoritative reference for researchers engaged in the structural characterization of novel small molecules, particularly for applications in structure-based drug design.

The indoline framework is a core component of many natural products and synthetic drugs. The introduction of fluorine atoms onto this scaffold is a widely employed strategy in drug discovery to modulate its physicochemical and pharmacological properties. Fluorine's high electronegativity and small van der Waals radius allow it to act as a "super-hydrogen," subtly altering a molecule's electronic landscape without introducing significant steric bulk.

Key advantages conferred by fluorination include:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[1]

-

Increased Lipophilicity: Fluorination often enhances a molecule's ability to partition into lipid environments, which can improve its permeability across biological membranes like the blood-brain barrier.

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, affecting the molecule's ionization state at physiological pH and influencing its solubility and receptor interactions.

-

Improved Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's active site, including hydrogen bonds (C–F···H–N), halogen bonds, and dipole-dipole interactions, thereby increasing binding affinity and selectivity.[2]

Determining the precise three-dimensional arrangement of atoms in this compound through single-crystal X-ray diffraction (SCXRD) is paramount. This knowledge provides an unambiguous depiction of its conformation, stereochemistry, and the subtle interplay of intermolecular forces that govern its packing in the solid state. For drug development professionals, this atomic-level blueprint is invaluable for understanding structure-activity relationships (SAR) and for designing next-generation therapeutics with optimized efficacy and safety profiles.

Synthesis of this compound: A Proposed Route

While numerous methods exist for the synthesis of fluorinated indoles and indolines, a common and effective approach involves the cyclization of a suitably substituted aniline precursor.[3][4] The following protocol outlines a plausible and robust synthetic route starting from commercially available 3,5-difluoroaniline.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

N-allylation of 3,5-difluoroaniline to form N-allyl-3,5-difluoroaniline.

-

Intramolecular Cyclization via a Claisen rearrangement followed by reduction or a related cyclization mechanism to form the indoline ring. A more direct approach could involve a reductive cyclization of a 2-(2-nitro-4,6-difluorophenyl)ethanol derivative. A well-established method is the Leimgruber-Batcho indole synthesis, which can be adapted for indoline production.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(2,2-Diethoxyethyl)-3,5-difluoroaniline

-

To a stirred solution of 3,5-difluoroaniline (1.0 eq) in ethanol, add bromoacetaldehyde diethyl acetal (1.2 eq) and sodium carbonate (2.0 eq).

-

Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the N-substituted aniline.

Step 2: Reductive Cyclization to this compound

-

Dissolve the product from Step 1 in a suitable solvent such as acetic acid.

-

Add a reducing agent, for example, sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂ over Pd/C). A common method for this type of cyclization is heating in a strong acid like polyphosphoric acid (PPA) or sulfuric acid to effect cyclization, followed by reduction of the resulting indole if necessary.

-

For a direct reductive cyclization approach, a catalyst such as palladium on carbon under a hydrogen atmosphere would be employed until the starting material is consumed.

-

After the reaction is complete, neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The resulting crude this compound can be purified by column chromatography or recrystallization to obtain material suitable for single-crystal growth.

Single Crystal Growth: A Gateway to Atomic Resolution

The success of an SCXRD experiment is entirely dependent on the quality of the single crystal.[5] The goal of crystallization is to facilitate the slow, ordered arrangement of molecules from a disordered solution into a well-defined, repeating three-dimensional lattice. Hasty precipitation will lead to polycrystalline powder or amorphous solid, unsuitable for single-crystal analysis.[6]

Causality in Method Selection

The choice of crystallization technique is dictated by the compound's solubility profile and thermal stability. For a novel compound like this compound, a screening of various solvents and methods is essential.

-

Slow Evaporation: Best for compounds that are reasonably soluble at room temperature. The gradual removal of the solvent increases the concentration to the point of supersaturation, initiating slow crystal growth.

-

Vapor Diffusion: Ideal for milligram quantities of material. A solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

-

Cooling: Suitable for compounds that exhibit a steep solubility curve with respect to temperature (i.e., much more soluble in hot solvent than cold).

Detailed Protocol: Crystallization by Slow Evaporation

-

Purity is Paramount: Ensure the synthesized this compound is of the highest possible purity (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, degrading its quality.

-

Solvent Screening: In small vials, test the solubility of ~1-2 mg of the compound in 0.5 mL of various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, toluene). An ideal solvent is one in which the compound is moderately soluble.

-

Preparation of Solution: Prepare a nearly saturated solution of this compound in the chosen solvent or solvent mixture (e.g., ethyl acetate/hexane). Use minimal heating if necessary to fully dissolve the compound.

-

Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, dust-free glass vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals.

-

Incubation: Cover the vial with parafilm and puncture it with 2-3 small holes using a fine needle. This slows the rate of evaporation.

-

Patience and Isolation: Place the vial in a location free from vibrations and temperature fluctuations. Allow the solvent to evaporate slowly over several days to weeks. Do not disturb the vial during this period.

-

Harvesting: Once suitable crystals have formed (ideally 0.1-0.25 mm in at least one dimension), carefully harvest them using a nylon loop or a fine spatula.[5]

Crystallization Workflow Diagram

Caption: Workflow for growing single crystals via slow evaporation.

Elucidation by Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive analytical technique for determining the atomic and molecular structure of a crystalline compound.[7] It relies on the diffraction pattern produced when a focused beam of X-rays interacts with the electron clouds of the atoms arranged in the crystal lattice.

The SCXRD Process: From Diffraction to Structure

The process involves mounting a single crystal on a goniometer, which rotates the crystal in the X-ray beam. A detector collects the diffraction data (intensities and positions of thousands of reflected spots). This data is then processed to determine the unit cell parameters and the arrangement of atoms within that unit cell. The final step is structure refinement, where a model of the structure is adjusted to best fit the experimental data.

Detailed Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryo-loop. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed on a diffractometer. A preliminary screening is performed to determine the unit cell dimensions and crystal system. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles.

-

Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, applying corrections for experimental factors (like Lorentz and polarization effects), and merging redundant data to create a final reflection file.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of most non-hydrogen atoms.

-

Structure Refinement: An atomic model is built based on the initial map. This model is then refined against the experimental data using a least-squares algorithm. Anisotropic displacement parameters are refined for non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions. The refinement is complete when the model converges, indicated by low R-factors (e.g., R1 < 5%).

-

Validation and Reporting: The final structure is validated using software like PLATON or CheckCIF to ensure its chemical and geometric sensibility. The results are then prepared for publication, often by depositing the crystallographic information file (CIF) into a database like the Cambridge Structural Database (CSD).

SCXRD Workflow Diagram

Caption: The experimental workflow for Single-Crystal X-ray Diffraction.

Structural Analysis of this compound: A Hypothetical Model

In the absence of published data for this compound, we can infer its likely structural characteristics by examining related fluorinated aromatic and heterocyclic structures.[8][9][10] The analysis below is a predictive model grounded in established principles of chemical bonding and intermolecular interactions involving organic fluorine.[2][11]

Anticipated Crystallographic Data

The following table summarizes hypothetical crystallographic parameters for this compound, based on typical values for small, fluorinated organic molecules.

| Parameter | Hypothetical Value | Rationale / Comparison |

| Chemical Formula | C₈H₇F₂N | Based on molecular structure. |

| Formula Weight | 155.15 g/mol | Calculated from the chemical formula. |

| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for small organic molecules.[9] |

| Space Group | P2₁/c or P2₁2₁2₁ | These are common centrosymmetric (P2₁/c) and non-centrosymmetric (P2₁2₁2₁) space groups for chiral or racemic compounds that pack efficiently. |

| a, b, c (Å) | a ≈ 6-9 Å, b ≈ 8-12 Å, c ≈ 10-15 Å | Typical unit cell dimensions for a molecule of this size. |

| α, β, γ (°) | α=90, β≈95-105, γ=90 (Monoclinic) | Defined by the crystal system. |

| Volume (ų) | ~700 - 900 ų | Estimated based on molecular size and typical packing efficiency. |

| Z | 4 | The number of molecules in the unit cell is commonly 4 for these space groups. |

| Density (calculated) | ~1.4 - 1.6 g/cm³ | Calculated from formula weight, volume, and Z. Fluorination tends to increase density. |

| Key Intermolecular Forces | N–H···F Hydrogen Bonds, C–H···π, π–π stacking | The presence of an N-H donor and F acceptors makes hydrogen bonding highly probable. Aromatic rings facilitate π-interactions.[8][12] |

Molecular Geometry and Crystal Packing

The indoline core itself is expected to be largely planar, though the five-membered ring will adopt a slight envelope conformation. The C-F bond lengths should be approximately 1.35 Å.

The crystal packing will be a delicate balance of several intermolecular forces. The dominant interactions are likely to be hydrogen bonds and stacking interactions. Due to the electron-withdrawing fluorine atoms, the aromatic ring will be electron-deficient. This influences how the molecules arrange themselves to achieve maximum stability.

Key potential interactions include:

-

N–H···F Hydrogen Bonding: The secondary amine (N–H) is a classic hydrogen bond donor. The fluorine atoms, being highly electronegative, can act as weak hydrogen bond acceptors. This interaction could link molecules into chains or dimers.

-

C–H···π Interactions: The aromatic C-H bonds can interact with the face of the electron-deficient phenyl ring of a neighboring molecule.

-

π–π Stacking: The fluorinated benzene rings may engage in offset π–π stacking interactions. The quadrupole moment of the ring is significantly altered by the fluorine substituents, favoring an offset or edge-to-face arrangement over a direct face-to-face stacking to minimize electrostatic repulsion.[13]

Diagram of Potential Intermolecular Interactions

Caption: Potential intermolecular interactions in the this compound crystal lattice.

Spectroscopic and Computational Validation

While SCXRD provides the definitive solid-state structure, other techniques are crucial for corroboration and for understanding the molecule's properties in solution.

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for confirming the molecular connectivity in solution. The chemical shifts and coupling constants provide unambiguous evidence of the fluorine substitution pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch of the secondary amine.

-

Density Functional Theory (DFT): Computational methods like DFT are powerful tools for complementing experimental data. By performing a gas-phase geometry optimization, one can compare the theoretical lowest-energy conformation with the experimentally observed structure in the crystal. Discrepancies between the two can reveal the influence of crystal packing forces on molecular conformation. DFT can also be used to calculate theoretical NMR chemical shifts and vibrational frequencies, which can be compared with experimental spectra to validate the structural assignment.[14][15]

Implications for Structure-Based Drug Design

The precise structural knowledge of this compound is a critical asset in a drug discovery pipeline. This information enables:

-

Rational Ligand Design: By understanding the exact 3D shape and electrostatic potential of the molecule, medicinal chemists can design derivatives that fit more precisely into a target protein's binding site.

-

Pharmacophore Modeling: The crystal structure helps define the spatial arrangement of key features (hydrogen bond donors/acceptors, aromatic rings) required for biological activity.

-

Understanding SAR: Comparing the crystal structures of a series of analogues with their corresponding biological activities can reveal how subtle changes in conformation or intermolecular interactions impact potency and selectivity. For example, knowing the vector of the N-H bond allows for the rational design of substituents that can form additional hydrogen bonds with a target receptor.

Conclusion

The determination of the crystal structure of a novel molecule like this compound is a multi-stage process that integrates synthetic chemistry, the meticulous art of crystal growing, and sophisticated diffraction analysis. While a solved structure is not yet in the public domain, this guide has provided a comprehensive and technically grounded framework for its eventual elucidation. By following robust protocols for synthesis and crystallization, employing the power of single-crystal X-ray diffraction, and leveraging computational and spectroscopic methods for validation, researchers can unlock the atomic-level insights essential for advancing the fields of materials science and medicinal chemistry. The resulting structural data will undoubtedly serve as a critical foundation for the rational design of future therapeutics based on the fluorinated indoline scaffold.

References

- Kannan, V., Tintu, M. T., & Sreekumar, K. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry, 62A, 845-852. [Link]

- Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]

- Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639–642. [Link]

- ResearchGate. (n.d.).

- Kannan, V., Tintu, M. T., & Sreekumar, K. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. CSIR-NIScPR, Open Research. [Link]

- Ghamari, M., & Ghorbani-Choghamarani, A. (2022). QSAR study of indole derivatives as active agents against Candida albicans: a DFT calculation.

- ResearchGate. (n.d.).

- University of Edinburgh Research Explorer. (2000).

- Küçükbay, H., Gönül, Z., Kuruçay, A., Ateş, B., Boulebd, H., & Küçükbay, F. (2024). Anticancer, antioxidant, DFT calculations, and docking studies of some new peptide-indole conjugates.

- ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity.[Link]

- Kalalbandi, V. K. A., et al. (2016). Crystal structure of 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}-1,3-dihydro-2H-indol-2-one ethanol solvate.

- Taylor, R. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design, 22(2), 1436–1453. [Link]

- Male, L., & Parsons, S. (2024). Exploring non-covalent interactions in binary aromatic complexes. CrystEngComm, 26(1), 25-36. [Link]

- ResearchGate. (n.d.).

- Cockroft, S. L., Perkins, J., Scaife, C., & Hunter, C. A. (2007). Quantitative Determination of Intermolecular Interactions with Fluorinated Aromatic Rings. Organic & Biomolecular Chemistry, 5(9), 1062-1075. [Link]

- Choudhury, A. R. (2023). Intermolecular interactions involving fluorine in small organic molecules: A structural, computational and charge density analysis. IUCr Journals. [Link]

- ResearchGate. (n.d.).

- Kalalbandi, V. K. A., et al. (2015). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde.

- University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction.[Link]

- University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.[Link]

- Ma, Y., et al. (2018). Single-crystal x-ray diffraction structures of covalent organic frameworks. Science, 361(6397), 48–52. [Link]

- Allen, F. H. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Molecular Biology (Vol. 1141, pp. 3-23). [Link]

- Manidite, C., et al. (2015). Synthesis and crystal structures of 5'-phenylspiro[indoline-3, 2'-pyrrolidin]-2-one derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 114-121. [Link]

- Kavanagh, P., et al. (2020). Synthesis and crystal structures of five fluorinated diphenidine derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 6. How To [chem.rochester.edu]

- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 8. Crystal structure of 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one ethanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and crystal structures of 5'-phenylspiro[indoline-3, 2'-pyrrolidin]-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Exploring non-covalent interactions in binary aromatic complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. ACG Publications - Anticancer, antioxidant, DFT calculations, and docking studies of some new peptide-indole conjugates [acgpubs.org]

Introduction: The Strategic Value of Fluorinated Indolines in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4,6-Difluoroindoline

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it a "privileged scaffold" for engaging with biological targets. The strategic incorporation of fluorine atoms into organic molecules has become a powerful tool for fine-tuning physicochemical and pharmacokinetic properties. Fluorine, being highly electronegative and relatively small, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity without significantly altering its overall size.

This compound emerges at the intersection of these two valuable concepts. The presence of two fluorine atoms on the benzene ring imparts unique electronic properties and metabolic resilience. This guide offers a deep dive into the chemical persona of this compound, exploring its fundamental properties, predictable reactivity, and its utility as a versatile building block for the synthesis of complex molecules.

Core Physicochemical Properties

The reactivity of this compound is a direct consequence of its structural and electronic features. The two fluorine atoms at the C4 and C6 positions are potent electron-withdrawing groups that significantly modulate the electron density of the entire bicyclic system.

-

Electronic Profile: The primary effect of the fluorine substituents is the inductive withdrawal of electron density from the aromatic ring. This reduces the ring's inherent nucleophilicity compared to unsubstituted indoline, making it less reactive towards electrophiles. Furthermore, this inductive effect extends to the nitrogen atom, decreasing its basicity and nucleophilicity.

-

Stability: this compound is a generally stable compound under standard laboratory conditions. However, like many halogenated anilines, it can be susceptible to degradation under strongly acidic conditions over extended periods. For reactions or analyses requiring acidic environments, it is prudent to use the mildest effective conditions and monitor for potential degradation.

Summary of Physicochemical Data

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₇F₂N | - |

| Molecular Weight | 155.15 g/mol | - |

| Appearance | Expected to be a liquid or low-melting solid | Based on similar compounds like 4-fluoroaniline. |

| Predicted pKa (conjugate acid) | < 4.65 | Estimated based on 4-fluoroaniline. |

| Key Spectroscopic Features | ¹H NMR: Aromatic protons will show complex splitting due to H-F and H-H coupling. Aliphatic protons at C2/C3 will appear as triplets. ¹⁹F NMR: Two distinct signals for the F at C4 and F at C6. ¹³C NMR: C-F carbons will exhibit large one-bond coupling constants. | General expectation for fluorinated aromatics. |

Synthesis of the this compound Scaffold

The most common precursors for indolines are the corresponding indoles or isatins. A plausible and efficient route to this compound involves the chemical reduction of a suitable precursor like 4,6-difluoroindole or 4,6-difluoro-1H-indole-2,3-dione (4,6-difluoroisatin). The synthesis of 4,6-difluoroisatin is well-documented.

Caption: A plausible synthetic route to this compound.

Experimental Protocol: Reduction of 4,6-Difluoroindole

This protocol outlines a general procedure for the reduction of an indole to an indoline, a key step in accessing the target scaffold.

-

Setup: To a solution of 4,6-difluoroindole (1.0 eq) in a suitable acidic solvent (e.g., acetic acid or trifluoroacetic acid) in a round-bottom flask, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (approx. 2-3 eq) portion-wise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: Once the starting material is consumed, carefully quench the reaction by the slow addition of water. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure this compound.

Reactivity and Key Transformations

The reactivity of this compound is dominated by two primary sites: the nucleophilic secondary amine and the activated aromatic ring.

N-Functionalization: Modifying the Core Nitrogen

The nitrogen atom is the most nucleophilic center of the molecule, readily participating in reactions with a wide range of electrophiles. This allows for the straightforward introduction of diverse substituents, a critical step in building molecular complexity.

Caption: Common N-functionalization reactions of this compound.

This protocol serves as a template for attaching an acyl group to the indoline nitrogen.

-

Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).

-

Addition: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction's completion using TLC.

-

Workup: Upon completion, wash the reaction mixture with water and then with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash chromatography or recrystallization to obtain the N-acylated this compound.

Electrophilic Aromatic Substitution (EAS)

The benzene portion of the indoline ring can undergo electrophilic aromatic substitution, allowing for the introduction of substituents directly onto the carbocyclic core. The outcome of this reaction is governed by the interplay of the directing effects of the amino group and the two fluorine atoms.

-

Mechanism: The reaction proceeds via a two-step mechanism: initial attack of the aromatic π-system on a strong electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (the Wheland intermediate), followed by a rapid deprotonation to restore aromaticity. This initial attack is the rate-determining step.

-

Directing Effects:

-

Amino Group (-NH-): The nitrogen is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the ring, stabilizing the Wheland intermediate. The positions ortho and para to the nitrogen are C7 and C5, respectively.

-

Fluorine Atoms (-F): Fluorine is a deactivating group due to its strong inductive electron withdrawal. However, like other halogens, it is also ortho, para-directing because of resonance donation from its lone pairs.

-

Combined Effect: The strongly activating amino group dominates the directing effects. Therefore, electrophilic substitution is overwhelmingly directed to the positions ortho and para to the nitrogen. Substitution at the C7 position is sterically hindered by the adjacent five-membered ring. Consequently, the C5 position is the most probable and electronically favored site for electrophilic aromatic substitution.

-

A Technical Guide to the Biological Activity Screening of 4,6-Difluoroindoline Derivatives

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms can significantly enhance the pharmacological properties of these molecules, including metabolic stability and binding affinity. This guide provides a comprehensive framework for the systematic biological activity screening of a specific, underexplored class of compounds: 4,6-difluoroindoline derivatives. Due to the limited specific research on this scaffold, this document outlines a prospective screening strategy based on the known biological activities of structurally related fluorinated heterocycles. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for anticancer, antimicrobial, and enzyme inhibition screening, and offer insights into the interpretation of results. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical space.

Introduction: The Rationale for Screening this compound Derivatives

The indole and its reduced form, indoline, are key components in a vast array of natural products and synthetic drugs.[1] The introduction of fluorine into organic molecules is a widely used strategy in modern drug design to modulate their electronic properties, lipophilicity, and metabolic stability.[2][3] Specifically, fluorinated indoles have demonstrated a broad spectrum of physiological activities, making them promising candidates for drug development.[4] For instance, the fluorinated indolinone derivative, sunitinib, is an FDA-approved multi-targeted receptor tyrosine kinase inhibitor for cancer treatment.[4]

While extensive research has been conducted on various fluorinated indole and indoline isomers, the this compound scaffold remains a relatively unexplored area of chemical space. Based on the structure-activity relationships of related fluorinated heterocyclic compounds, it is hypothesized that this compound derivatives could exhibit significant biological activities, particularly in the areas of oncology, infectious diseases, and enzyme inhibition. This guide, therefore, proposes a structured and logical workflow for the initial biological evaluation of this novel class of compounds.

Designing a Strategic Screening Cascade

A successful screening campaign begins with a well-designed cascade that efficiently identifies and prioritizes compounds with the desired biological activity. This involves a tiered approach, starting with broad primary screens to identify "hits," followed by more specific secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

Caption: A strategic screening cascade for this compound derivatives.

Anticancer Activity Screening

Given that many fluorinated indole and indoline derivatives exhibit potent anticancer properties, this is a logical and high-priority area for screening this compound compounds.[5][6]

Primary Screening: Cell Viability Assays

The initial assessment of anticancer potential is typically performed using cell viability assays, which measure the general cytotoxic or cytostatic effects of a compound on cancer cell lines. The MTT and XTT assays are robust, colorimetric methods suitable for high-throughput screening.[7][8]

Principle: These assays rely on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability.[8]

Materials:

-

Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Compounds that exhibit significant inhibition of cell viability (e.g., >50% at a single concentration) are considered "hits" and should be advanced to secondary screening.

Secondary Screening: Dose-Response and IC50 Determination

For active compounds, the next step is to determine their potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). This is achieved by performing the cell viability assay with a wider range of compound concentrations.

Data Presentation:

| Compound ID | A549 IC50 (µM) | MCF-7 IC50 (µM) |

| DFI-001 | 5.2 | 8.9 |

| DFI-002 | > 50 | > 50 |

| DFI-003 | 1.8 | 2.5 |

| Doxorubicin | 0.1 | 0.3 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Antimicrobial Activity Screening

The indole scaffold is present in many natural and synthetic antimicrobial agents.[1] Therefore, screening this compound derivatives for antibacterial and antifungal activity is a worthwhile endeavor.

Primary Screening: Disk Diffusion Assay

The disk diffusion assay is a simple, qualitative method for initial screening of antimicrobial activity.

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a test microorganism. If the compound is active, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.

Secondary Screening: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. This method should be performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][11][]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

This compound derivatives (dissolved in DMSO)

-

Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (medium with DMSO)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.

-

Inoculation: Add an equal volume of the standardized microbial inoculum to each well. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Data Presentation:

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| DFI-004 | 8 | > 64 | 16 |

| DFI-005 | 32 | 64 | > 64 |

| DFI-006 | 4 | 16 | 8 |

| Ciprofloxacin | 0.5 | 0.25 | NA |

| Fluconazole | NA | NA | 1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. NA = Not Applicable.

Enzyme Inhibition Screening

Many drugs exert their therapeutic effects by inhibiting specific enzymes.[13] Fluorinated compounds, in particular, have been shown to be effective enzyme inhibitors.[14] Given that many anticancer and antimicrobial agents target enzymes, screening for enzyme inhibition is a logical step for active this compound derivatives. A common class of enzymes to investigate for indole-based compounds are protein kinases, due to their role in cell signaling and proliferation.[15][]

General Protocol for an Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted for various enzyme assays.[17][18]

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Buffer solution for optimal enzyme activity

-

This compound derivative

-

Detection reagent (to measure product formation or substrate depletion)

-

Microplate reader (absorbance, fluorescence, or luminescence)

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds.

-

Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.[18]

-

Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

-

Product Measurement: Measure the signal (e.g., absorbance, fluorescence) at regular time intervals. The rate of the reaction is determined from the initial linear portion of the progress curve.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Caption: General principle of an enzyme inhibition assay.

Conclusion and Future Directions

This guide provides a foundational strategy for the biological activity screening of novel this compound derivatives. The proposed workflow, starting with broad phenotypic screens for anticancer and antimicrobial activities, followed by dose-response studies and initial mechanistic assays, allows for the efficient identification and prioritization of promising compounds. Given the rich chemical space of fluorinated heterocycles, it is anticipated that the systematic screening of this compound derivatives will uncover new bioactive molecules with therapeutic potential. Future work on active compounds should focus on elucidating their specific molecular targets, understanding their structure-activity relationships, and optimizing their pharmacological properties for potential preclinical development.

References

- CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.

- ResearchGate. (n.d.). Structures of some bioactive fluorinated indole derivatives.

- Clinical and Laboratory Standards Institute. (2023). Performance Standards for Antimicrobial Susceptibility Testing; 33rd ed. CLSI supplement M100.

- Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.

- ResearchGate. (n.d.). Structure of 4-fluoroindoline derivative 24c.

- Lesovoy, D. M., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.

- MDPI. (n.d.). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents.

- National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual.

- Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. (2017). Bioorganic & Medicinal Chemistry, 25(17), 4786–4793.

- PubChem. (n.d.). Indole derivatives - Patent US-5227386-A.

- Johannes, J. W., et al. (2021). Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 64(13), 9413–9434.

- Kumar, N., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100742.

- Google Patents. (n.d.). US11203593B2 - Forms of methyl {4,6-diamino-2-[1(2-fluorobenzyl)-1H-pyrazolo[3-4-b]pyridino-3-yl]pyrimidino-5-yl}methyl carbamate.

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). Current Medicinal Chemistry.

- National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.

- Google Patents. (n.d.). Indole derivatives - US5545644A.

- Synthesis and Antifungal Activity of Novel 6-Fluoro-4-alkyl(aryl)

- Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. (2021). Molecules, 26(21), 6489.

- Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. (2014). Molecules, 19(12), 20496–20512.